Tris[(2-ethylhexyl)oxy](phenyl)silane
Description
Tris(2-ethylhexyl)oxysilane (CAS 18765-52-1) is a silicon-based organometallic compound with the molecular formula C₃₀H₅₆Si and a molar mass of 444.85 g/mol . Its structure comprises a central silicon atom bonded to a phenyl group and three 2-ethylhexyloxy substituents. This compound is also known as phenyltris(2-ethylhexyl)silane and is distinguished by its hybrid organic-inorganic character, which may enhance compatibility with polymers or surfactants .
Properties
CAS No. |
18765-48-5 |
|---|---|
Molecular Formula |
C30H56O3Si |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
tris(2-ethylhexoxy)-phenylsilane |
InChI |
InChI=1S/C30H56O3Si/c1-7-13-19-27(10-4)24-31-34(30-22-17-16-18-23-30,32-25-28(11-5)20-14-8-2)33-26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
InChI Key |
ULHLKAMDACXSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[Si](C1=CC=CC=C1)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl)oxysilane typically involves the hydrosilylation reaction. This process includes the reaction of phenyltrichlorosilane with 2-ethylhexanol in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Tris(2-ethylhexyl)oxysilane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The 2-ethylhexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane compounds.
Scientific Research Applications
Tris(2-ethylhexyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance.
Mechanism of Action
The mechanism of action of Tris(2-ethylhexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. The pathways involved include hydrosilylation and silanization, which lead to the formation of strong covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)
- Molecular Formula : C₁₁H₁₈OSi
- Molar Mass : 194.35 g/mol
- Structure : Features a phenethyloxy group (-OCH₂CH₂C₆H₅) and three methyl groups attached to silicon.
- Properties : Smaller molecular size and lower mass compared to Tris(2-ethylhexyl)oxysilane suggest higher volatility and lower thermal stability. The phenethyloxy group may enhance aromatic interactions in synthesis or material science applications .
(1-Ethyloctyl)oxysilane (CAS 61180-95-8)
- Molecular Formula : C₁₃H₃₀OSi
- Molar Mass : 230.46 g/mol
- Structure : Contains a branched 1-ethyloctyloxy chain and three methyl groups on silicon.
- Applications may include surface modification due to its alkyl-dominated structure .
Fluorinated Silanes (e.g., Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, CAS 102390-98-7)
- Molecular Formula : C₁₂H₁₉F₉O₃Si
- Molar Mass : ~446.3 g/mol
- Structure : Fluorinated alkyl chains replace aromatic or branched groups.
- Properties : Fluorine atoms impart hydrophobicity and chemical resistance, making these compounds suitable for waterproof coatings. Unlike Tris(2-ethylhexyl)oxysilane, fluorinated silanes exhibit higher electronegativity and reactivity toward polar surfaces .
Hexamethyldisiloxane (CAS 107-46-0)
- Molecular Formula : C₆H₁₈OSi₂
- Molar Mass : 162.38 g/mol
- Structure : A siloxane with two trimethylsilyl groups linked by an oxygen atom.
- Properties: Lower molecular weight and linear structure result in high volatility. Used as a solvent or precursor in silicone production, contrasting with the bulky, non-volatile nature of Tris(2-ethylhexyl)oxysilane .
Data Table: Key Properties of Tris(2-ethylhexyl)oxysilane and Analogues
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| Tris(2-ethylhexyl)oxysilane (18765-52-1) | C₃₀H₅₆Si | 444.85 | Phenyl, 3×(2-ethylhexyloxy) | Polymer stabilizers, surfactants |
| Trimethyl(2-phenylethoxy)silane (14629-58-4) | C₁₁H₁₈OSi | 194.35 | Phenethyloxy, 3×methyl | Organic synthesis intermediates |
| (1-Ethyloctyl)oxysilane (61180-95-8) | C₁₃H₃₀OSi | 230.46 | 1-Ethyloctyloxy, 3×methyl | Surface modifiers |
| Triethoxy(nonafluorohexyl)silane (102390-98-7) | C₁₂H₁₉F₉O₃Si | ~446.3 | Nonafluorohexyl, 3×ethoxy | Water-repellent coatings |
| Hexamethyldisiloxane (107-46-0) | C₆H₁₈OSi₂ | 162.38 | 2×(trimethylsilyl) | Solvents, silicone precursors |
Research Findings and Functional Insights
- Reactivity : Tris(2-ethylhexyl)oxysilane’s bulky groups may hinder nucleophilic substitution reactions compared to smaller silanes like Trimethyl(2-phenylethoxy)silane, which is more reactive in esterification or silylation .
- Thermal Stability : The branched 2-ethylhexyl groups enhance thermal stability, making it preferable for high-temperature applications over linear analogs like (1-Ethyloctyl)oxysilane .
- Surface Activity : Fluorinated silanes excel in hydrophobicity, while Tris(2-ethylhexyl)oxysilane’s phenyl group may improve adhesion in polymer matrices .
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